Domazoline fumarate
Description
Domazoline fumarate is an investigational compound synthesized via the condensation of a carboxylic acid derivative with ethylenediamine . Structurally classified as an ethylenediamine derivative, it exhibits anticholinergic, antihistaminic, and local vasoconstrictive properties . Its primary therapeutic application is as a nasal decongestant, where it acts on mucosal vasculature to reduce congestion . Domazoline has also been explored as a hair stiffener in depilatory preparations, though its clinical development remains in the investigational stage .
Properties
CAS No. |
35100-41-5 |
|---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[(3,6-dimethoxy-2,4-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H20N2O2.C4H4O4/c1-9-7-12(17-3)11(10(2)14(9)18-4)8-13-15-5-6-16-13;5-3(6)1-2-4(7)8/h7H,5-6,8H2,1-4H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GEFXHCLQNBFLHX-WLHGVMLRSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)CC2=NCCN2)OC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC1=CC(=C(C(=C1OC)C)CC2=NCCN2)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)CC2=NCCN2)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of domazoline fumarate typically involves the reaction of domazoline with fumaric acid. The process begins with the preparation of domazoline, which is synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The final step involves the reaction of domazoline with fumaric acid to form this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Domazoline fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Domazoline fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its antihistaminic and vasoconstrictor properties.
Medicine: Applied in the development of pharmaceutical formulations for treating allergic reactions and nasal congestion.
Industry: Utilized in the production of depilatory preparations and other cosmetic products
Mechanism of Action
The mechanism of action of domazoline fumarate involves its interaction with histamine receptors, leading to the inhibition of histamine activity. This results in reduced allergic reactions and nasal congestion. The compound also acts as a vasoconstrictor, narrowing blood vessels and reducing blood flow to specific areas .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Domazoline fumarate shares structural similarities with metizoline, another ethylenediamine-derived compound. Both are synthesized through condensation reactions involving ethylenediamine but differ in their precursor molecules: metizoline originates from benzothiophenoacetonitrile, while domazoline derives from a carboxylic acid . Functionally, both act as vasoconstrictors, but metizoline is a selective α-adrenergic agonist, whereas domazoline combines anticholinergic and antihistaminic effects .
In contrast, ethomoxane represents a functionally distinct compound. Although it shares an investigational status with domazoline, ethomoxane is an α-adrenoreceptor antagonist used for its antihypertensive effects, highlighting divergent therapeutic pathways despite structural similarities in ethylenediamine-based synthesis .
Fumarate-Containing Pharmaceuticals
While this compound incorporates fumarate as a counterion for solubility, other fumarate salts, such as dimethyl fumarate (DMF) and bisoprolol fumarate, are utilized for entirely different indications. DMF, an immunomodulator, reduces relapse rates in multiple sclerosis via Nrf2 pathway activation , whereas bisoprolol fumarate (a β-blocker) treats hypertension by inhibiting adrenergic receptors .
Research Findings and Clinical Data
This compound
Limited clinical data are available due to its investigational status.
Metizoline
As an α-agonist, metizoline demonstrates predictable vasoconstrictive activity in nasal tissues. However, its clinical use is narrower compared to domazoline, lacking anticholinergic or antihistaminic adjunctive effects .
Ethomoxane
Ethomoxane’s α-antagonist mechanism contrasts sharply with domazoline’s vasoconstrictive action. Its investigational use in hypertension highlights the structural adaptability of ethylenediamine derivatives for diverse targets .
Data Tables
Table 1: Comparative Overview of this compound and Analogues
Table 2: Key Pharmacological Contrasts
| Property | This compound | Metizoline | Ethomoxane |
|---|---|---|---|
| Primary Mechanism | Anticholinergic/Histaminic | α-Adrenergic agonism | α-Adrenergic antagonism |
| Therapeutic Use | Nasal decongestion | Nasal decongestion | Hypertension |
| Clinical Stage | Investigational | Marketed (limited regions) | Investigational |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Domazoline fumarate, and how can reaction parameters be systematically optimized?
- Methodological Answer : Utilize response surface methodology (RSM) with Box-Behnken experimental design to optimize variables such as reaction temperature, catalyst dosage, and molar ratios. Ionic liquid catalysts (e.g., HSO3-pmimHSO4-) can enhance esterification efficiency. Validate predictions via regression models and confirm reproducibility across multiple batches .
- Data Handling : Report yield metrics in tabular format with error margins (e.g., ±SD) and include ANOVA results to assess factor significance. Follow table formatting guidelines (e.g., Roman numeral labeling, footnotes for explanations) .
Q. Which analytical methods are recommended for quantifying this compound purity and stability in preclinical studies?
- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with UV detection, referencing USP standards for system suitability. Critical Quality Attributes (CQAs) such as Fine Particle Mass and Mass Median Aerodynamic Diameter should be measured using pharmacopeial protocols (e.g., Ph. Eur.) for inhalable formulations .
- Data Validation : Include chromatograms with retention times and peak purity indices. Cross-validate results with mass spectrometry (LC-MS) to confirm molecular integrity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to Safety Data Sheet (SDS) guidelines:
- Use PPE (gloves, lab coats, eye protection) and work in well-ventilated areas.
- Avoid inhalation/ingestion; wash exposed skin with soap and water immediately.
- Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound under varying physiological conditions?
- Methodological Answer : Apply Central Composite Design (CCD) to evaluate interactions between variables like pH, temperature, and co-solutes (e.g., sodium bicarbonate). Measure optical density (OD) or metabolic activity in bacterial or cell culture models, ensuring triplicate runs for statistical robustness .
- Contradiction Analysis : If growth inhibition occurs unexpectedly, re-examine pH stability of fumarate salts or potential metabolite interference using multivariate analysis .
Q. What strategies resolve data discrepancies in this compound synthesis yield across different catalytic systems?
- Methodological Answer : Conduct sensitivity analysis to identify outlier reactions. Compare ionic liquid efficiency against traditional catalysts (e.g., sulfuric acid) via kinetic studies. Use FT-IR or NMR to track esterification progress and intermediate formation .
- Data Interpretation : Apply principal component analysis (PCA) to correlate reaction variables with yield outcomes. Publish negative results to inform future optimization .
Q. How should environmental impact assessments for this compound degradation byproducts be structured?
- Methodological Answer : Follow frameworks from environmental hazard databases (e.g., RightAnswer Knowledge Solutions):
- Test aquatic toxicity using Daphnia magna or algal bioassays.
- Quantify photodegradation rates via LC-MS/MS and predict persistence using QSAR models.
- Cross-reference regulatory thresholds (e.g., EPA) for hazardous byproduct classification .
Guidelines for Reporting
- Tables/Figures : Format tables in Word with Roman numerals (e.g., Table III for CQAs ). Avoid overloading figures with chemical structures; prioritize clarity and color-coded data trends .
- Ethical Compliance : Ensure all synthetic routes and safety protocols align with institutional review boards (IRBs) and chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
